2,2-Diethyl-4,5,6-trimethyl-1,3-dioxane
CAS No.: 61920-47-6
Cat. No.: VC19485484
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61920-47-6 |
|---|---|
| Molecular Formula | C11H22O2 |
| Molecular Weight | 186.29 g/mol |
| IUPAC Name | 2,2-diethyl-4,5,6-trimethyl-1,3-dioxane |
| Standard InChI | InChI=1S/C11H22O2/c1-6-11(7-2)12-9(4)8(3)10(5)13-11/h8-10H,6-7H2,1-5H3 |
| Standard InChI Key | DGMFKZISTCKOBF-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(OC(C(C(O1)C)C)C)CC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 2,2-diethyl-4,5,6-trimethyl-1,3-dioxane is CHO, with a molecular weight of 186.29 g/mol . The compound’s structure comprises a 1,3-dioxane ring (a six-membered cyclic ether with two oxygen atoms at positions 1 and 3) substituted with:
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Two ethyl groups (-CHCH) at the 2-position (axial positions relative to the ring).
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Three methyl groups (-CH) at the 4-, 5-, and 6-positions (equatorial positions).
The stereoelectronic effects of these substituents influence the ring’s conformation. Computational models suggest a chair conformation stabilized by the equatorial orientation of the methyl groups, minimizing steric hindrance . The ethyl groups at C2 introduce steric bulk, potentially affecting reactivity in substitution or addition reactions.
Table 1: Key Molecular Descriptors
Spectroscopic and Computational Data
The SMILES string (CCC1(OC(C(C(O1)C)C)C)CC) and InChIKey (DGMFKZISTCKOBF-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling . Density functional theory (DFT) simulations predict a dipole moment of ~1.8 D, indicating moderate polarity. Infrared (IR) spectral data for analogous dioxanes show characteristic C-O-C stretching vibrations at 1,100–1,250 cm and C-H bending modes near 1,450 cm . Nuclear magnetic resonance (NMR) chemical shifts for methyl and ethyl groups in similar compounds appear at δ 0.8–1.5 ppm (H) and δ 15–25 ppm (C) .
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis of 2,2-diethyl-4,5,6-trimethyl-1,3-dioxane has been reported, its structure suggests feasible routes via acid-catalyzed cyclization of diols with ketones or aldehydes. For example:
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Diol Protection: Reacting 2,2-diethyl-1,3-propanediol with acetone or 2,2-dimethoxypropane in the presence of a Brønsted acid (e.g., p-toluenesulfonic acid) could yield the dioxane ring .
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Transacetalization: Substituting ethanol derivatives in place of methanol during cyclization may introduce ethyl groups .
Table 2: Hypothetical Synthesis Parameters
| Reactant | Catalyst | Conditions | Yield (Est.) |
|---|---|---|---|
| 2,2-Diethyl-1,3-propanediol + Acetone | HSO | Reflux, 12 hr | 40–60% |
| 2,2-Diethyl-1,3-propanediol + 2,2-Dimethoxypropane | p-TsOH | RT, 8 hr | 55–70% |
Physicochemical Properties
Thermal Stability
Based on analogs like 2,2,5-trimethyl-1,3-dioxane-4,6-dione (mp 111–114°C) , the title compound likely exhibits a melting point between -20°C and 50°C due to reduced crystal lattice energy from ethyl groups. Thermogravimetric analysis (TGA) of similar dioxanes shows decomposition onset above 200°C .
Solubility and Polarity
Predicted solubility parameters (Hansen solubility parameters: δ ≈ 16 MPa, δ ≈ 6 MPa, δ ≈ 8 MPa) suggest miscibility with chloroform, dichloromethane, and acetone . Limited water solubility (<1 g/L at 25°C) is expected due to the hydrophobic ethyl/methyl substituents.
Applications and Industrial Relevance
Polymer Chemistry
Dioxane derivatives serve as protecting groups for diols in dendrimer synthesis . The ethyl groups in 2,2-diethyl-4,5,6-trimethyl-1,3-dioxane could enhance solubility in nonpolar monomers, facilitating step-growth polymerization.
Pharmaceutical Intermediates
Related dioxanes are precursors to antifibrotic agents (e.g., FT061) . Functionalization of this compound’s methyl groups may yield bioactive analogs with improved pharmacokinetic profiles.
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